
Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- is a chemical compound that belongs to the class of sulfonamides. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a benzenesulfonamide group attached to an isoxazole ring, which is further substituted with an iodine atom and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methyl-3-isoxazolylamine.
Iodination: The 5-methyl-3-isoxazolylamine is then iodinated to introduce the iodine atom at the 4-position of the isoxazole ring.
Sulfonamide Formation: The iodinated intermediate is reacted with 4-aminobenzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring and the sulfonamide group.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted isoxazole derivatives, oxidized or reduced sulfonamide compounds, and coupled products with various functional groups.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It may interact with DNA, leading to the inhibition of DNA replication and cell division.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as apoptosis and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-: Similar structure but lacks the iodine atom.
Benzenesulfonamide, 4-amino-N-(4-chloro-5-methyl-3-isoxazolyl)-: Similar structure with a chlorine atom instead of iodine.
Benzenesulfonamide, 4-amino-N-(4-bromo-5-methyl-3-isoxazolyl)-: Similar structure with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in Benzenesulfonamide, 4-amino-N-(4-iodo-5-methyl-3-isoxazolyl)- imparts unique chemical and biological properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity.
Propriétés
Numéro CAS |
1024-37-9 |
|---|---|
Formule moléculaire |
C10H10IN3O3S |
Poids moléculaire |
379.18 g/mol |
Nom IUPAC |
4-amino-N-(4-iodo-5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10IN3O3S/c1-6-9(11)10(13-17-6)14-18(15,16)8-4-2-7(12)3-5-8/h2-5H,12H2,1H3,(H,13,14) |
Clé InChI |
FCLGWHGVNGNUQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



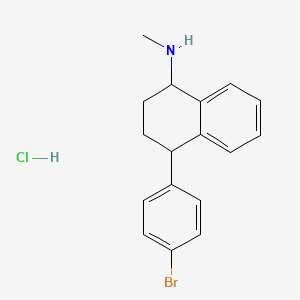

![4,12-Diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B12293266.png)
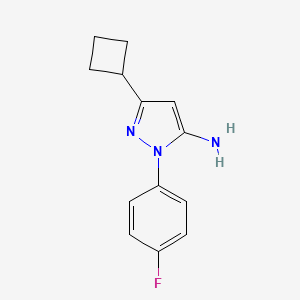
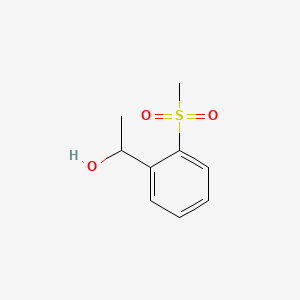
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide](/img/structure/B12293276.png)
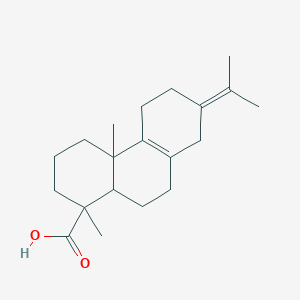
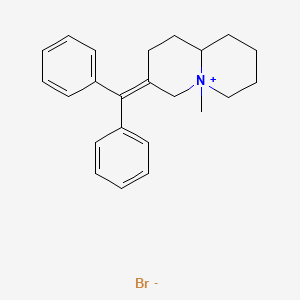
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)
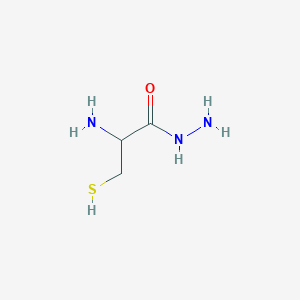
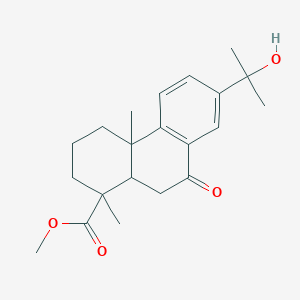
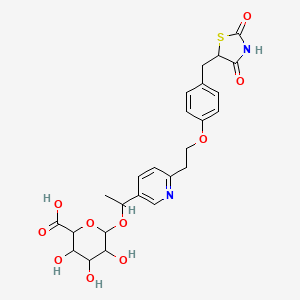
![1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine](/img/structure/B12293357.png)
